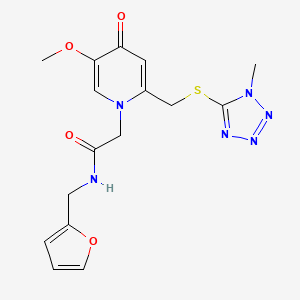

N-(furan-2-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a pyridinone core substituted with methoxy, tetrazole-thioether, and furan-methyl groups. Its structural complexity arises from the integration of heterocyclic motifs (furan, tetrazole, pyridinone) and a sulfanyl-methyl linker, which are known to enhance bioavailability and target specificity in medicinal chemistry . The synthesis likely involves multi-step reactions, such as alkylation of a pyridinone intermediate with a tetrazole-thiol derivative, followed by coupling with a furan-methyl acetamide precursor under basic conditions .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S/c1-21-16(18-19-20-21)27-10-11-6-13(23)14(25-2)8-22(11)9-15(24)17-7-12-4-3-5-26-12/h3-6,8H,7,9-10H2,1-2H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLBVSIWYYTYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a furan ring, a methoxy group, and a tetrazole moiety, which are known to contribute to its biological properties. Its molecular formula is .

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound has not been extensively documented in the literature, but insights can be drawn from related compounds.

Antiviral Activity

One study highlighted the antiviral potential of related compounds against SARS-CoV-2. For instance, derivatives of furan-based compounds showed significant inhibitory effects with IC50 values ranging from 1.55 μM to 21.28 μM, indicating a promising avenue for further exploration in antiviral applications .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A related compound with a thiazole moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents . This suggests that this compound could possess similar activities due to the presence of the pyridine and furan rings.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the furan and pyridine rings can significantly influence biological activity. For example:

| Compound | Substituent | IC50 (μM) | Activity |

|---|---|---|---|

| F8 | O | 21.28 | Moderate |

| F8-S43 | S | 10.76 | High |

| F8-S43-S2 | NH2 | 8.08 | Very High |

These findings emphasize the importance of the thiourea linker and hydrophobic substituents in enhancing potency .

Case Studies

A notable case study involved the synthesis and testing of derivatives based on the furan and pyridine framework against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, particularly in cell lines resistant to conventional therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups including furan, methoxy, and pyridine moieties. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Antiviral Activity

Recent studies have identified derivatives of compounds related to N-(furan-2-ylmethyl)-2-(5-methoxy...) as potential inhibitors of viral enzymes. For instance, research on related furan derivatives has shown promising results against SARS-CoV-2, with IC50 values indicating significant inhibitory potency .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| F8–B22 | 1.55 | Inhibitor of viral Mpro |

| F8–S43 | 10.76 | Inhibitor of viral Mpro |

Anticancer Properties

The compound's structural analogs have been explored for their anticancer properties, particularly in targeting specific pathways involved in tumor growth. The presence of the pyridine ring is believed to contribute to its ability to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.

Polymer Chemistry

N-(furan-2-ylmethyl)-2-(5-methoxy...) has been investigated as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of furan groups allows for cross-linking reactions that can improve the material's performance in various applications.

Case Study: Antiviral Efficacy

A study published in Nature investigated the antiviral efficacy of furan derivatives against coronaviruses. The researchers synthesized several compounds based on the structure of N-(furan-2-ylmethyl)-2-(5-methoxy...) and tested their inhibitory effects on viral replication. The most potent compound exhibited an IC50 value significantly lower than that of existing antiviral drugs, suggesting a new avenue for therapeutic development .

Case Study: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the anticancer potential of a derivative compound in vitro and in vivo. The results indicated that the compound induced cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several bioactive acetamide derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and bioactivity:

Structural Analogs

*Anti-exudative activity (AEA) measured at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .

Physicochemical Properties

- NMR Profiles: The tetrazole-thioether group in the target compound likely causes distinct chemical shifts in the 1H NMR spectrum, particularly in regions corresponding to protons near sulfur (δ ~2.5–3.5 ppm) and tetrazole rings (δ ~8.0–9.0 ppm) . Comparatively, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit characteristic furan proton signals at δ ~6.2–7.5 ppm and triazole NH2 signals at δ ~5.8 ppm .

- Solubility and Stability: The methoxy group on the pyridinone core enhances solubility in polar solvents (e.g., methanol, DMF) compared to non-methoxy analogs . Tetrazole-thioether linkages improve metabolic stability over simple thioethers due to reduced susceptibility to oxidative cleavage .

Bioactivity and Mechanism

- Anti-Exudative Activity: The 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit ~70% AEA in rat models, attributed to their inhibition of cyclooxygenase (COX) and histamine release pathways . The target compound’s tetrazole-thioether group may enhance COX-2 selectivity, though this requires validation.

- Structural Determinants of Activity: Furan vs. Thiophene: Furan-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) show higher AEA than thiophene derivatives, likely due to furan’s lower steric hindrance and improved hydrogen-bonding capacity . Tetrazole vs.

Key Research Findings

Synthetic Feasibility: The compound’s synthesis is feasible via modular approaches, as demonstrated for related acetamides using KOH-mediated alkylation and Paal-Knorr condensation .

Stability Advantage : The tetrazole-thioether group offers superior metabolic stability over conventional thioethers, a critical factor for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.